molecular formula C17H20ClN3O5 B11093096 3-Benzyl-6-(2-chloroethoxy)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene

3-Benzyl-6-(2-chloroethoxy)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene

Cat. No.: B11093096
M. Wt: 381.8 g/mol
InChI Key: XLXZSWPVZWFUCK-UHFFFAOYSA-N
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Description

3-BENZYL-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-6-EN-6-YL (2-CHLOROETHYL) ETHER is a complex organic compound characterized by its unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-6-EN-6-YL (2-CHLOROETHYL) ETHER typically involves multiple steps. One common method includes the reduction of 1-R-2,4- and 1-R-3,5-dinitrobenzenes using potassium borohydride, followed by a Mannich reaction with formaldehyde and amino acids . Another approach involves the electrophilic addition of bromine to 3-substituted 1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene in carbon tetrachloride, leading to the formation of molecular complexes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the processes likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-6-EN-6-YL (2-CHLOROETHYL) ETHER undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can lead to the formation of 6-bromo-3-R-1,5-dinitro-3-azonia-tricyclo[3.3.1]nonane tribromides .

Scientific Research Applications

3-BENZYL-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-6-EN-6-YL (2-CHLOROETHYL) ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BENZYL-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-6-EN-6-YL (2-CHLOROETHYL) ETHER involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to interact with specific enzymes and receptors, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C17H20ClN3O5

Molecular Weight

381.8 g/mol

IUPAC Name

3-benzyl-6-(2-chloroethoxy)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene

InChI

InChI=1S/C17H20ClN3O5/c18-8-9-26-15-6-7-16(20(22)23)11-17(15,21(24)25)13-19(12-16)10-14-4-2-1-3-5-14/h1-6H,7-13H2

InChI Key

XLXZSWPVZWFUCK-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2(CC1(CN(C2)CC3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-])OCCCl

Origin of Product

United States

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